molecular formula C8H19N B1584593 Diethylbutylamine CAS No. 4444-68-2

Diethylbutylamine

Cat. No. B1584593
CAS RN: 4444-68-2
M. Wt: 129.24 g/mol
InChI Key: ORSUTASIQKBEFU-UHFFFAOYSA-N
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Description

Diethylbutylamine is an N,N-diethylalkylamine . It has been reported to induce carotenogenesis in Phycomyces blakesleeanus wild type NRRL 1555 and carA mutants C2, C3, and C152 .


Molecular Structure Analysis

The molecular structure of Diethylbutylamine is represented by the linear formula CH3(CH2)3N(C2H5)2 . Its molecular weight is 129.24 .


Chemical Reactions Analysis

Diethylbutylamine neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

Diethylbutylamine has a refractive index n20/D of 1.414 (lit.), a boiling point of 136.5 °C (lit.), and a density of 0.748 g/mL at 25 °C (lit.) .

Safety and Hazards

Diethylbutylamine is classified as a flammable liquid (Category 3) and can cause skin corrosion (Category 1B) . It has a flash point of 75.2 °F (24 °C) in a closed cup . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking .

properties

IUPAC Name

N,N-diethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H19N/c1-4-7-8-9(5-2)6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSUTASIQKBEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Record name DIETHYLBUTYLAMINE
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DSSTOX Substance ID

DTXSID9025039
Record name Diethylbutylamine
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Molecular Weight

129.24 g/mol
Source PubChem
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Physical Description

Diethylbutylamine is a light yellow liquid. (NTP, 1992)
Record name DIETHYLBUTYLAMINE
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name DIETHYLBUTYLAMINE
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Product Name

Diethylbutylamine

CAS RN

4444-68-2
Record name DIETHYLBUTYLAMINE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Diethylbutylamine
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Record name Diethylbutylamine
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Record name N,N-Diethylbutylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What do the provided research papers tell us about the structure of diethylbutylamine and its role in chemical reactions?

A1: While the provided papers do not directly focus on the physical and chemical properties of diethylbutylamine itself, they offer insights into its behavior as a reactant and the formation of related compounds.

  • One paper investigates the surface ionization of isomeric diethylbutylamine molecules []. This suggests that researchers are interested in understanding how diethylbutylamine interacts with surfaces at an ionic level, which could be relevant to catalysis or material science applications.
  • The other paper delves into the mechanism of 1,2-alkyl shifts using similar amine compounds as a model system []. This research utilizes optically active and deuterium-labeled amines, including 2-ethyl-1-methylbutylamine, to study reaction pathways and the formation of carbocation intermediates []. These findings contribute to our understanding of organic reaction mechanisms and could have implications for the synthesis of complex molecules.

Q2: How does the use of deuterium-labeled compounds contribute to understanding reaction mechanisms, as exemplified in the research on 1,2-alkyl shifts?

A2: The research paper on protonated cyclopropanes as intermediates in 1,2-alkyl shifts utilizes deuterium labeling as a critical tool []. By substituting specific hydrogen atoms with deuterium in the starting amine (2-ethyl-1-methylbutylamine, for example), researchers can track the movement of these atoms during the reaction. This allows them to determine:

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